molecular formula C22H18ClN3 B2761192 N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-81-7

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2761192
CAS No.: 303149-81-7
M. Wt: 359.86
InChI Key: BXLORPNSOJMBMB-UHFFFAOYSA-N
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Description

“N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a chemical compound with the CAS Number: 303149-81-7 . It has a molecular weight of 359.86 and its IUPAC name is N-benzyl-2-(4-chlorobenzyl)-4-quinazolinamine .


Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives, which include “this compound”, has been achieved using various methods . For instance, one method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .


Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C22H18ClN3/c23-18-12-10-16 (11-13-18)14-21-25-20-9-5-4-8-19 (20)22 (26-21)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2, (H,24,25,26) . This indicates the presence of 22 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .

Scientific Research Applications

Antitumor Activities

  • VEGF Receptor Inhibition : A series of 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives, sharing a core structure with N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine, demonstrated potent inhibitory activity against the kinase domain of VEGFR-2, indicating potential for antitumor applications. These compounds displayed non-ATP-competitive inhibition and formed a covalent interaction with Cys-1045, suggesting a new avenue for cancer therapy (Wissner et al., 2005).

  • Anticancer Activity : Research on 2,3,7-trisubstituted Quinazoline derivatives highlighted a compound with significant activity against CNS SNB-75 Cancer cell line. This indicates the quinazoline scaffold's potential in developing potent antitumor agents (Noolvi & Patel, 2013).

Enzyme Inhibition

  • cGMP Phosphodiesterase Inhibition : Research on 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, related to this compound, identified potent and selective inhibition of cyclic GMP phosphodiesterase (cGMP-PDE), a key enzyme in vascular function. This suggests therapeutic potential for cardiovascular diseases (Takase et al., 1994).

Antimicrobial Properties

  • Antimicrobial Peptide Derivatives : A study on amino acid/dipeptide derivatives of quinazolin-3(4H)-one showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This opens up possibilities for developing new antimicrobial agents using the quinazolinone scaffold (Kapoor et al., 2017).

Synthesis of Complex Molecules

  • Novel Synthetic Pathways : The development of green chemistry approaches for the synthesis of 3-substituted quinazolinones and 2-methyl-3-substituted quinazolinones showcases the versatility of quinazoline derivatives in synthesizing complex molecular structures with potential antitumor properties (Komar et al., 2020).

Safety and Hazards

The safety information available for “N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3/c23-18-12-10-16(11-13-18)14-21-25-20-9-5-4-8-19(20)22(26-21)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLORPNSOJMBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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